3-Bromo-5-chloro-2-fluorobenzyl alcohol
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Overview
Description
3-Bromo-5-chloro-2-fluorobenzyl alcohol is an organic compound with the molecular formula C7H5BrClFO. It is a halogenated benzyl alcohol, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluorobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the bromination of 5-chloro-2-fluorobenzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzyl alcohol derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: 3-Bromo-5-chloro-2-fluorobenzaldehyde or 3-Bromo-5-chloro-2-fluorobenzoic acid.
Reduction: 3-Chloro-2-fluorobenzyl alcohol or 5-Chloro-2-fluorobenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-chloro-2-fluorobenzyl alcohol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-fluorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The halogen atoms enhance its reactivity, allowing it to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-fluoroaniline
- 3-Bromo-5-chloro-2-fluorobenzoic acid
- 3-Chloro-2-fluorobenzyl alcohol
Uniqueness
3-Bromo-5-chloro-2-fluorobenzyl alcohol is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties. This unique structure makes it valuable in selective chemical reactions and specialized applications in research and industry.
Properties
IUPAC Name |
(3-bromo-5-chloro-2-fluorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVCPOIRUHRROB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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